![molecular formula C24H18F3N7OS B12004334 2-((5-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 539809-53-5](/img/structure/B12004334.png)
2-((5-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((5-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is a complex organic compound featuring multiple functional groups, including triazole, benzotriazole, and trifluoromethyl phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide typically involves a multi-step process:
Formation of the Benzotriazole Intermediate: The initial step involves the synthesis of 1H-benzo[d][1,2,3]triazole through a cyclization reaction of o-phenylenediamine with sodium nitrite in acidic conditions.
Triazole Formation: The benzotriazole intermediate is then reacted with an appropriate aldehyde and hydrazine to form the 1,2,4-triazole ring.
Thioether Linkage: The triazole derivative is further reacted with a thiol compound to introduce the thioether linkage.
Acetamide Formation: Finally, the compound is acylated with 2-(trifluoromethyl)phenylacetyl chloride to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.
Reduction: Reduction reactions can target the triazole rings, potentially leading to ring-opening or hydrogenation.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Halogenated or azide-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a ligand in coordination chemistry due to its multiple nitrogen atoms, which can coordinate with metal ions. It can also serve as a building block for more complex organic molecules.
Biology
In biological research, this compound may be explored for its potential as an enzyme inhibitor or as a probe for studying biological pathways involving triazole and benzotriazole derivatives.
Medicine
Medicinally, the compound could be investigated for its potential as an antimicrobial or anticancer agent, given the bioactivity of triazole and benzotriazole derivatives.
Industry
In industry, this compound might find applications in the development of organic semiconductors or as a component in advanced materials due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 2-((5-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide would depend on its specific application. For instance, as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access. In electronic applications, its mechanism would involve charge transfer processes facilitated by its conjugated system.
Comparison with Similar Compounds
Similar Compounds
1H-Benzotriazole: A simpler analog lacking the additional triazole and acetamide functionalities.
1,2,4-Triazole: A core structure present in many bioactive compounds.
Trifluoromethylbenzene: Shares the trifluoromethyl phenyl group but lacks the complex heterocyclic structure.
Uniqueness
The uniqueness of 2-((5-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide lies in its combination of multiple functional groups, which confer a range of chemical reactivity and potential applications that are not found in simpler analogs. This makes it a versatile compound for various scientific and industrial applications.
Properties
CAS No. |
539809-53-5 |
|---|---|
Molecular Formula |
C24H18F3N7OS |
Molecular Weight |
509.5 g/mol |
IUPAC Name |
2-[[5-(benzotriazol-1-ylmethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C24H18F3N7OS/c25-24(26,27)17-10-4-5-11-18(17)28-22(35)15-36-23-31-30-21(34(23)16-8-2-1-3-9-16)14-33-20-13-7-6-12-19(20)29-32-33/h1-13H,14-15H2,(H,28,35) |
InChI Key |
XITAUCLQZUUSPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=CC=C3C(F)(F)F)CN4C5=CC=CC=C5N=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




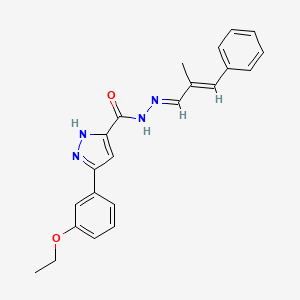
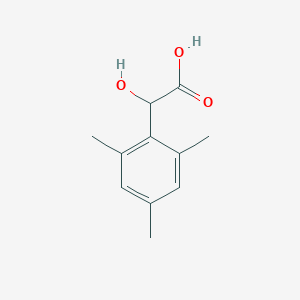
![[2-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] 4-chlorobenzoate](/img/structure/B12004289.png)
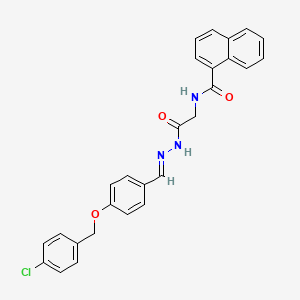

![2-[(6-Chloro-2-methoxyacridin-9-yl)amino]ethanol](/img/structure/B12004296.png)

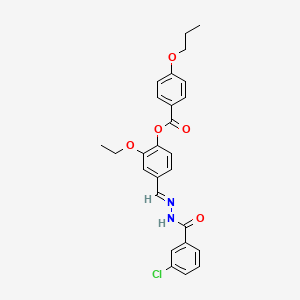
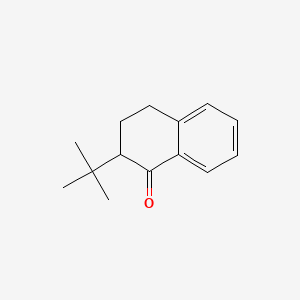
![3-{4-[(4-chlorobenzyl)oxy]phenyl}-N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12004320.png)
![5-(4-chlorophenyl)-4-{[(E)-(3-methylthiophen-2-yl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12004327.png)
![2-Methoxyethyl 2-(4-chlorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12004328.png)
